[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE
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Overview
Description
[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE is a complex organic compound with a unique structure that combines naphthalene, carbamoyl, and phenylformamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the carbamoyl group. The final step involves the coupling of the naphthalene-carbamoyl intermediate with the phenylformamido-pentanoate moiety under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products. The process is monitored using advanced analytical techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are optimized to achieve the desired products with high selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
Scientific Research Applications
[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid: A compound with similar structural complexity.
Steviol glycoside: A naturally occurring compound with a complex molecular structure.
Uniqueness
[(NAPHTHALEN-1-YL)CARBAMOYL]METHYL 4-METHYL-2-(PHENYLFORMAMIDO)PENTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(naphthalen-1-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17(2)15-22(27-24(29)19-10-4-3-5-11-19)25(30)31-16-23(28)26-21-14-8-12-18-9-6-7-13-20(18)21/h3-14,17,22H,15-16H2,1-2H3,(H,26,28)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKRTYPELJWAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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